

A Comprehensive Technical Guide to 2lodomelatonin for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodomelatonin is a potent and high-affinity analog of the neurohormone melatonin.[1][2] Due to its favorable pharmacological properties, particularly its high affinity for melatonin receptors, it has become an invaluable tool in the study of melatonergic systems.[3] Its radio-iodinated form, 2-[125I]-iodomelatonin, is a widely used radioligand for the characterization and quantification of melatonin receptors in various tissues and cell types.[4][5] This technical guide provides an in-depth overview of the fundamental properties of **2-iodomelatonin**, including its physicochemical characteristics, receptor binding profile, functional activity, and relevant experimental protocols, to support its effective use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-iodomelatonin** is essential for its proper handling, storage, and use in experimental settings.



Property	Value	Source
Molecular Formula	C13H15IN2O2	
Molecular Weight	358.18 g/mol	
CAS Number	93515-00-5	-
IUPAC Name	N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide	-
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM).	-
Appearance	Off-white to yellow solid.	-
Storage	Store at -20°C.	-

Receptor Binding Affinity and Selectivity

2-lodomelatonin is a high-affinity agonist for both the MT1 and MT2 melatonin receptor subtypes. Its affinity is typically higher than that of the endogenous ligand, melatonin.

Receptor Subtype	Ligand	Species	Ki (pM)	pKi	Selectivit y (MT1 Source vs. MT2)	
MT1	2- lodomelato nin	Human (recombina nt)	28	10.55	~5-fold for MT1	
MT2	2- lodomelato nin	Human (recombina nt)	-	9.87	-	

Functional Activity

As a full agonist, **2-iodomelatonin** mimics the action of melatonin by activating MT1 and MT2 receptors, which are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.



Assay	Cell Line	Receptor	EC50	Source
Inhibition of forskolin- stimulated cAMP production	CHO cells	Human MT1	11 pM	
Potentiation of contractile responses	Rat caudal artery	Melatonin ML1 subtype	0.6 nM	

Pharmacokinetics

Preclinical studies have provided some insights into the pharmacokinetic profile of **2-iodomelatonin**.

Parameter	Species	Value	Notes	Source
Elimination Half- life (t1/2)	Rat	~60 minutes	Significantly longer than melatonin.	

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **2-iodomelatonin** in research.

Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for melatonin receptors using 2-[125I]-iodomelatonin.

- 1. Membrane Preparation:
- Homogenize tissues or cells expressing melatonin receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.



- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
- Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
- Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation (typically 5-50 µg of protein), a fixed concentration of 2-[125I]-iodomelatonin (typically 20-100 pM), and varying concentrations of the unlabeled competitor ligand.
- The final assay volume is typically 200-250 μL in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1-10 μ M).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.



- Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of **2-iodomelatonin** to inhibit adenylyl cyclase activity.

- 1. Cell Culture and Plating:
- Culture cells stably or transiently expressing the melatonin receptor of interest (e.g., CHO or HEK293 cells).
- Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.
- 2. Assay Procedure:
- On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1methylxanthine) to prevent cAMP degradation.
- Pre-incubate the cells with varying concentrations of **2-iodomelatonin** for a short period.
- Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 μM) to induce cAMP production.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells to release the accumulated cAMP.
- 3. cAMP Detection:
- Quantify the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked



Immunosorbent Assay), or luminescence (e.g., GloSensor™ cAMP Assay).

4. Data Analysis:

- Generate dose-response curves by plotting the cAMP concentration against the logarithm of the **2-iodomelatonin** concentration.
- Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.

[35S]GTPyS Binding Assay

This assay directly measures the activation of G proteins coupled to melatonin receptors.

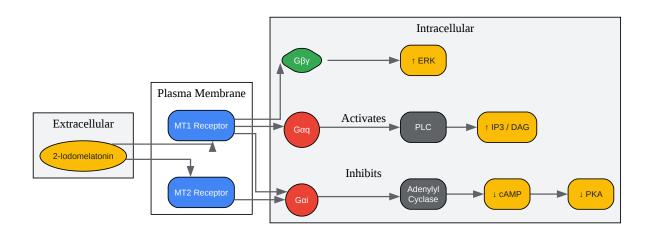
- 1. Membrane Preparation:
- Prepare cell or tissue membranes as described in the radioligand binding assay protocol.
- 2. Assay Procedure:
- In a multi-well plate, combine the membrane preparation, varying concentrations of **2**iodomelatonin, and a fixed concentration of [35S]GTPyS (a non-hydrolyzable GTP analog).
- The assay buffer typically contains GDP (to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation), MgCl₂, and NaCl.
- Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound [35S]GTPyS.
- 3. Detection and Analysis:
- Measure the amount of bound [35S]GTPyS on the filters using a scintillation counter.
- Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.



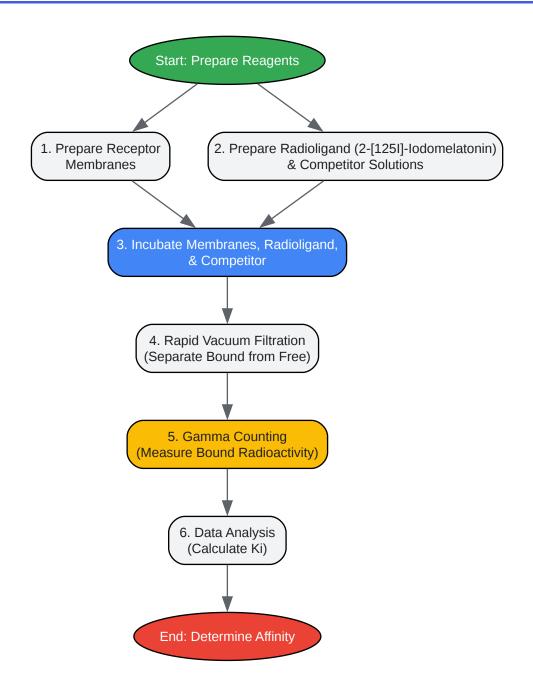
- Plot the agonist-stimulated [35S]GTPyS binding against the logarithm of the **2-iodomelatonin** concentration to generate a dose-response curve.
- Determine the EC₅₀ and Emax values from the curve.

Visualizations Melatonin Receptor Signaling Pathway

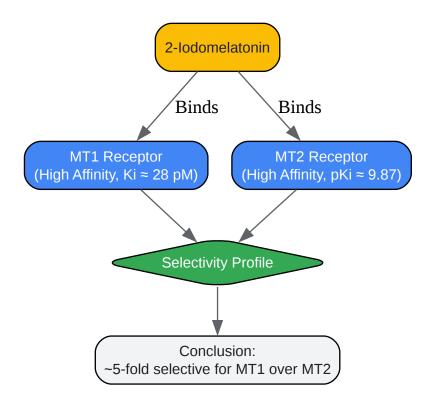












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